Parathyroid hormone is synthesized and secreted by the chief cells of the parathyroid glands. The gene encoding parathyroid hormone is located on chromosome 11. Parathyroid hormone (1-38) can be produced synthetically for research and therapeutic purposes, often using recombinant DNA technology.
Parathyroid hormone belongs to the class of polypeptide hormones. It is classified as a peptide hormone due to its structure comprising a chain of amino acids. Its primary receptor, parathyroid hormone 1 receptor, is predominantly found in bone and kidney tissues.
The synthesis of parathyroid hormone (1-38) can be achieved through several methods:
In recombinant synthesis, after expression in host cells, the peptide is harvested and purified using techniques such as affinity chromatography or high-performance liquid chromatography. In solid-phase synthesis, protecting groups are used to prevent unwanted reactions during assembly, and cleavage from the solid support is performed at the end to release the final product.
Parathyroid hormone (1-38) has a unique three-dimensional conformation crucial for its biological activity. It typically adopts an α-helical structure that is essential for binding to its receptor.
The molecular weight of parathyroid hormone (1-38) is approximately 4,500 Da. The sequence includes critical residues that facilitate receptor interaction and subsequent signaling pathways involved in calcium metabolism.
Parathyroid hormone (1-38) primarily acts through receptor-mediated mechanisms that initiate various intracellular signaling cascades:
The binding of parathyroid hormone to its receptor activates G-proteins that mediate downstream effects such as increased calcium mobilization from bones and enhanced renal reabsorption of calcium.
The mechanism by which parathyroid hormone (1-38) exerts its effects involves several key processes:
Studies have shown that continuous administration of parathyroid hormone leads to increased serum ionized calcium levels and enhanced osteoclast activity, indicating its potent effects on bone metabolism.
Parathyroid hormone (1-38) is typically a white to off-white powder that is soluble in water. Its solubility allows for various administration routes including subcutaneous injections.
The peptide exhibits stability under physiological conditions but may require careful handling during synthesis and storage to prevent degradation. Its half-life in circulation is relatively short, approximately 4 minutes, necessitating frequent administration for therapeutic use.
Parathyroid hormone (1-38) has significant applications in both research and clinical settings:
PTH (1-38) is an N-terminal fragment of the full-length parathyroid hormone (PTH 1-84) that retains significant bioactivity. Its primary structure consists of a linear polypeptide chain of 38 amino acids with the sequence: H2N-Ser-Val-Ser-Glu-Ile-Gln-Leu-Met-His-Asn-Leu-Gly-Lys-His-Leu-Asn-Ser-Met-Glu-Arg-Val-Glu-Trp-Leu-Arg-Lys-Lys-Leu-Gln-Asp-Val-His-Asn-Phe-Val-Ala-Leu-Gly-COOH [2] [10]. This sequence exhibits a molecular weight of 4,458.13 Da and a molecular formula of C197H319N59O55S2 [2] [10]. The N-terminal region (residues 1-34) contains the principal receptor-binding domain that activates the PTH receptor 1 (PTH1R), while residues 35-38 contribute to enhanced receptor affinity and stability compared to shorter fragments like PTH (1-34) [7]. The presence of methionine residues at positions 8 and 18 makes the peptide susceptible to oxidation, which can alter its biological activity [8].
Table 1: Functional Domains of PTH (1-38)
Region | Residues | Functional Significance |
---|---|---|
N-terminal | 1-34 | PTH1R binding and activation; cAMP/PKA pathway induction |
Helical domain | 15-31 | Structural stabilization; receptor interaction |
C-terminal extension | 35-38 | Enhances receptor affinity; improves metabolic stability |
Synthetic production of PTH (1-38) employs solid-phase peptide synthesis (SPPS) techniques using tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) chemistry [3] [10]. The process involves sequential coupling of protected amino acids to a resin-bound chain, followed by cleavage and deprotection. Key purification steps include:
Table 2: Key Parameters in PTH (1-38) Synthesis
Parameter | Condition | Purpose |
---|---|---|
Coupling chemistry | Fmoc-SPPS | Prevents racemization |
Cleavage reagent | TFA/thioanisole/water (90:5:5) | Side-chain deprotection |
HPLC mobile phase | Acetonitrile/water + 0.1% TFA | Separation of truncated impurities |
Stabilizing excipient | Mannitol (10-30% w/w) | Prevents aggregation during lyophilization |
PTH (1-38) undergoes several degradation pathways that impact its bioactivity:
PTH (1-38) exhibits distinct biochemical and functional properties compared to other PTH fragments:
Table 3: Functional Comparison of PTH Fragments
Fragment | Receptor Interaction | cAMP Activation | Bone Formation Effects | Renal Clearance |
---|---|---|---|---|
PTH (1-38) | Full PTH1R agonist | +++ ↑ Osteoblast activity | Hepatic/Kidney (t1/2 = 8 min) | |
PTH (1-34) | Full PTH1R agonist | ++ ↑ Bone mineral density | Hepatic (t1/2 = 5 min) | |
PTH (7-84) | PTH1R antagonist | - Inhibits osteoclastogenesis | Impaired in CKD | |
PTH (28-84) | No direct receptor binding | - Modulates PTH (1-84) activity | Impaired in CKD |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0